2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .Molecular Structure Analysis
The structure of imidazole is a five-membered ring, containing two nitrogen atoms, and three carbon atoms . It is an amphoteric in nature i.e., it shows both acidic and basic properties .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Antimalarial and Antiviral Applications
Research has identified sulfonamide derivatives as having significant antimalarial activity. A study highlighted the synthesis of sulfonamide compounds that showed excellent in vitro antimalarial activity. These compounds, due to their structural features, have been evaluated for their ADMET properties, indicating potential as drug candidates with preferable pharmacokinetic profiles. Additionally, molecular docking studies have suggested that these sulfonamides exhibit strong binding affinities to Plasmepsin-1 and Plasmepsin-2, enzymes crucial to the malaria parasite's lifecycle. The same study also explored these compounds' effectiveness against SARS-CoV-2, suggesting a broader antiviral application spectrum (Fahim & Ismael, 2021).
Antimicrobial and Hemolytic Agents
Another aspect of research has focused on synthesizing N-substituted derivatives of similar compounds to act as potential antimicrobial and hemolytic agents. These derivatives have been evaluated against a selection of microbial species, demonstrating significant activity levels. This suggests that structural analogs of the compound could be developed into new antimicrobial agents, potentially offering new treatments for various bacterial infections (Rehman et al., 2016).
Glutaminase Inhibition for Cancer Therapy
Further research has explored the potential of these compounds in cancer therapy, particularly as glutaminase inhibitors. Glutaminase is a critical enzyme in cancer cell metabolism, and its inhibition can suppress tumor growth. By synthesizing and evaluating a series of analogs, researchers have identified compounds with potent inhibitory effects on kidney-type glutaminase (GLS), providing a promising approach for cancer treatment. Some analogs have shown similar potency to known inhibitors but with improved solubility, indicating potential as therapeutic agents (Shukla et al., 2012).
Larvicidal and Antimicrobial Activities
Compounds related to the chemical structure have also been assessed for larvicidal and antimicrobial activities. Novel triazinone derivatives have been synthesized and evaluated against mosquito larvae and various bacterial and fungal pathogens. These studies suggest that such compounds can be effective in controlling mosquito populations and treating microbial infections, highlighting their importance in public health and agriculture (Kumara et al., 2015).
Mechanism of Action
Target of Action
The primary targets of this compound are yet to be identified. Similar compounds have been known to target various cellular proteins and enzymes .
Mode of Action
More research is needed to elucidate the specific interactions and changes that occur when this compound binds to its targets .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Similar compounds have been shown to affect a variety of biochemical pathways, including those involved in cell growth and proliferation .
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .
Result of Action
Similar compounds have been shown to have a variety of effects, including inhibiting cell growth, inducing cell death, and modulating immune responses .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to bind to its targets and exert its effects .
Safety and Hazards
Future Directions
The future directions in the field of imidazole derivatives are promising. There is a great importance of heterocyclic ring containing drugs . In heterocyclic chemistry, imidazole containing moiety occupied a unique position . Therefore, there is a potential for the development of new drugs that overcome the AMR problems .
Properties
IUPAC Name |
2-[(4-amino-6-benzyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2S/c1-2-14-8-10-16(11-9-14)22-18(26)13-28-20-24-23-17(19(27)25(20)21)12-15-6-4-3-5-7-15/h3-11H,2,12-13,21H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXACNQSYNKZUAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2N)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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